3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose
Brand Name:
Vulcanchem
CAS No.:
149017-69-6
VCID:
VC0114951
InChI:
InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1
SMILES:
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Molecular Formula:
C23H28O5
Molecular Weight:
384.5 g/mol
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose
CAS No.: 149017-69-6
Main Products
VCID: VC0114951
Molecular Formula: C23H28O5
Molecular Weight: 384.5 g/mol
CAS No. | 149017-69-6 |
---|---|
Product Name | 3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose |
Molecular Formula | C23H28O5 |
Molecular Weight | 384.5 g/mol |
IUPAC Name | (3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
Standard InChI | InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1 |
Standard InChIKey | IYHSCPYMAVOTQF-BESBDSHLSA-N |
Isomeric SMILES | C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
SMILES | CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Canonical SMILES | CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Synonyms | 3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose BBICMe-D-ribofuranose |
PubChem Compound | 197579 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume